[(Azetidin-2-yl)methyl](methyl)propylamine
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research
Four-membered nitrogen heterocycles, such as azetidines and the structurally related β-lactams, are pivotal substrates in organic chemistry. nih.gov Their utility lies in the design and synthesis of biologically active compounds through the functionalization of various positions on the ring. nih.gov These strained ring systems are not only valuable for creating new molecules but also serve as versatile building blocks for synthesizing other nitrogen-containing compounds with potential biological activities. nih.gov
The significance of nitrogen heterocycles, in general, is underscored by their prevalence in pharmaceuticals. An analysis of the U.S. FDA-approved drugs reveals that a remarkable 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org This high frequency can be attributed to their stability and the ability of nitrogen atoms to form hydrogen bonds, a crucial interaction in biological systems. rsc.orgmdpi.com The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a key feature that governs their reactivity. rsc.org This strain is intermediate between the less stable aziridines and the more stable pyrrolidines, offering a unique balance of stability and reactivity that can be harnessed in chemical synthesis. rsc.orgrsc.org
Overview of Azetidine (B1206935) Scaffolds in Chemical Biology and Medicinal Chemistry
The azetidine scaffold has emerged as a valuable and privileged motif in medicinal chemistry due to its favorable characteristics, including satisfactory stability, molecular rigidity, and unique chemical and biological properties. nih.gov The rigid conformation of the azetidine ring can be advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net
Compounds incorporating the azetidine moiety have demonstrated a wide and diverse array of pharmacological activities. These include applications as anticancer, antibacterial, antimicrobial, antimalarial, and antiviral agents, among others. nih.govmedwinpublishers.com Notable examples of drugs that feature an azetidine ring include azelnidipine, a calcium channel blocker used for hypertension, and cobimetinib, a kinase inhibitor for cancer therapy. rsc.orgenamine.net
Furthermore, azetidine-containing building blocks are increasingly utilized in drug discovery for the generation of compound libraries. enamine.netresearchgate.net The conformational constraints imposed by the four-membered ring can influence the three-dimensional structure of peptides, making azetidine-derived amino acids an interesting alternative to proline in peptidomimetics. acs.orgnih.gov Specifically, the azetidine ring tends to induce γ-turn conformations in peptides, in contrast to the β-turns favored by the five-membered proline ring. acs.orgnih.gov
Research Trajectories for (Azetidin-2-yl)methylpropylamine and Analogous Azetidine Derivatives
While specific research on (Azetidin-2-yl)methylpropylamine is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation. The molecule combines the key azetidine-2-yl)methanamine core with a methylpropylamine side chain. The primary amine of the parent compound, (azetidin-2-yl)methanamine, is a point for further functionalization, and the introduction of the methylpropylamine group in the target molecule is an example of such a modification.
Future research on (Azetidin-2-yl)methylpropylamine and its analogs could explore their potential as:
Scaffolds for Library Synthesis: The molecule could serve as a starting point for the creation of a diverse library of compounds for screening against various biological targets. The secondary amine and the azetidine nitrogen provide handles for further chemical modifications.
Probes for Biological Systems: Given the prevalence of the azetidine scaffold in bioactive molecules, this compound and its derivatives could be developed as chemical probes to investigate specific biological pathways or protein functions.
CNS-Active Agents: The phenylethylamine motif, which can be considered to be embedded within certain azetidine-based structures, is common in many central nervous system-active agents. nih.gov This suggests that analogs of (Azetidin-2-yl)methylpropylamine could be designed and tested for neurological applications.
The synthesis of such azetidine derivatives often involves multi-step processes, starting from readily available precursors like β-amino alcohols. nih.gov The development of novel and efficient synthetic methodologies to access functionalized azetidines remains an active area of research, as it is crucial for unlocking the full potential of this important class of heterocyles. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-3-6-10(2)7-8-4-5-9-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
YSWSYNGFKAZRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1CCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Azetidine Cores
Strategies for the Construction of the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine ring presents both a challenge and an opportunity in its synthesis. Various strategies have been developed to construct this strained heterocyclic system, often leveraging cycloaddition reactions, intramolecular cyclizations, and strain-release functionalization.
Cycloaddition Approaches (e.g., Staudinger Reaction Variants)
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. mdpi.comrsc.orgresearchgate.net The reaction typically proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the reactants and reaction conditions. mdpi.com Reduction of the resulting β-lactam can then yield the corresponding azetidine.
The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, offers another route to azetidines. rsc.orgresearchgate.net This method can be particularly useful for accessing structurally diverse azetidines that may be difficult to obtain through other means. Recent developments have seen the use of visible light and photosensitizers to promote these cycloadditions under milder conditions. nih.gov
Table 1: Examples of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Staudinger Reaction | Ketene + Imine | Typically involves an in situ ketene generation | Azetidin-2-one (B1220530) | mdpi.com |
| Aza-Paternò-Büchi Reaction | Imine + Alkene | Photochemical (UV or visible light) | Azetidine | researchgate.net |
| [4+2] Cycloaddition | N-Sulfonylimine + Diene | Energy transfer catalysis | Bicyclic Azetidine Adduct | nih.gov |
Intramolecular Cyclization Reactions (e.g., Aminolysis of Epoxy Amines)
Intramolecular cyclization is a powerful strategy for forming the azetidine ring. A common approach involves the ring-closure of a precursor containing a nucleophilic nitrogen and a suitable leaving group at the γ-position.
A notable example is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically yield 2-(hydroxymethyl)azetidines. nih.govfigshare.com The regioselectivity of the epoxide opening (4-exo-tet versus 5-endo-tet cyclization) can be controlled by the reaction conditions, allowing for the selective formation of either azetidines or pyrrolidines. nih.gov Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov
Strain-Release Functionalization Techniques (e.g., 1-Azabicyclobutanes)
Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), serve as excellent precursors for functionalized azetidines through strain-release-driven reactions. bris.ac.ukrsc.orgnih.govnih.gov The high ring strain of ABBs facilitates their ring-opening upon reaction with various nucleophiles and electrophiles, leading to the formation of diverse azetidine derivatives. This approach allows for the modular and divergent synthesis of substituted azetidines. bris.ac.uknih.gov For instance, a four-component reaction driven by strain-release has been developed for the synthesis of functionalized azetidines. bris.ac.uknih.gov
Stereoselective and Enantiocontrolled Synthesis of Azetidine Derivatives
The biological activity of chiral azetidine-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantiocontrolled synthetic methods is of paramount importance. nih.gov Chiral auxiliaries, such as (S)-1-phenylethylamine, have been employed in the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles to produce optically active 2-substituted azetidines. nih.gov
Furthermore, stereoselective access to azetidine-based α-amino acids has been achieved through the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. acs.org The synthesis of enantiopure azetidine-2-carboxylic acid, a key building block, can be accomplished from inexpensive starting materials using an intramolecular alkylation strategy with an optically active α-methylbenzylamine as a chiral auxiliary. acs.org
Novel Methods from β-Amino Alcohols and Related Precursors
β-Amino alcohols are readily available chiral building blocks that can be converted into precursors for azetidine synthesis. For example, they can be transformed into the (2-aminoalkyl)oxiranes mentioned in section 2.1.2. The stereochemistry of the starting β-amino alcohol can be translated into the final azetidine product, providing a reliable method for enantioselective synthesis. nih.gov
Functionalization and Derivatization of the Azetidine Ring
Once the azetidine core is constructed, further functionalization can be carried out to introduce desired substituents. For a target molecule like (Azetidin-2-yl)methylpropylamine, the key transformations would involve the elaboration of a functional group at the C-2 position and potential modification of the azetidine nitrogen.
A plausible synthetic route to (Azetidin-2-yl)methylpropylamine could start from a precursor such as N-protected azetidine-2-carboxaldehyde. This aldehyde can be subjected to reductive amination with methylpropylamine. wikipedia.orgmasterorganicchemistry.com Reductive amination is a widely used method for forming carbon-nitrogen bonds and typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org
Alternatively, one could start with N-protected 2-(aminomethyl)azetidine. Subsequent N-alkylation with a propyl halide followed by N-methylation would also yield the target compound. Selective functionalization at the terminal amino group can be achieved through reductive alkylation or simple alkylation reactions. rsc.org
The choice of protecting group for the azetidine nitrogen is crucial to ensure compatibility with the subsequent reaction conditions and to allow for its eventual removal if the parent NH-azetidine is desired.
Table 2: Potential Functionalization Reactions for the Synthesis of (Azetidin-2-yl)methylpropylamine
| Precursor | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| N-Protected Azetidine-2-carboxaldehyde | Reductive Amination | Methylpropylamine, Reducing agent (e.g., NaBH(OAc)3) | N-Protected (Azetidin-2-yl)methylpropylamine | wikipedia.orgmasterorganicchemistry.com |
| N-Protected 2-(Aminomethyl)azetidine | N-Alkylation | Propyl halide, Base | N-Protected 2-(((Propyl)amino)methyl)azetidine | rsc.org |
| N-Protected 2-(((Propyl)amino)methyl)azetidine | N-Methylation | Methylating agent (e.g., Formaldehyde/Formic acid) | N-Protected (Azetidin-2-yl)methylpropylamine | rsc.org |
Direct C(sp³)–H Functionalization and Alkylation
Direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for elaborating the azetidine core. Transition metal-catalyzed reactions have been instrumental in achieving this, often relying on a directing group to control regioselectivity. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed for the synthesis of functionalized azetidines. rsc.org This process can involve the formation of a Pd(IV) intermediate, which, after a series of steps including reductive elimination, yields the cyclized azetidine product. rsc.org
Another approach involves the use of a transient directing group, which reversibly binds to the substrate, directs C-H activation, and dissociates after the functionalization is complete. This strategy has been applied to the arylation of C(sp³)–H bonds in ketones and aldehydes using amino acids as transient directing groups, a principle that could be extended to azetidine-containing substrates.
Alkylation of the pre-formed azetidine ring is a more traditional yet effective method for diversification. This can be achieved through various means, including:
Reaction with organometal reagents: The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents, catalyzed by copper(II) triflate, provides rapid access to bis-functionalized azetidines. organic-chemistry.org This strain-release-driven approach allows for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.orgsci-hub.se
Nucleophilic substitution: A straightforward synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Base-promoted α-alkylation: For azetidines bearing an activating group, such as a nitrile at the 2-position, diastereoselective α-alkylation can be achieved. This has been demonstrated with N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes, which are then treated with a strong base like lithium diisopropylamide (LDA) and an alkyl halide. rsc.org
| Method | Reagents/Catalyst | Substrate Example | Product Type | Ref. |
| Pd-Catalyzed C-H Amination | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Picolinamide-protected amines | Functionalized Azetidines | rsc.org |
| Strain-Release Alkylation | Organometal Reagent, Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane | 3-Alkyl-azetidines | organic-chemistry.org |
| Diastereoselective α-Alkylation | LDA, Alkyl Halide, BH₃ | N-Chiral auxiliary azetidine-2-carbonitrile | 2-Alkyl-azetidine-2-carbonitriles | rsc.org |
| Nucleophilic Substitution | 2-substituted-1,3-propanediol bis-triflates, Primary amine | 1,3-Propanediol derivative | 1,3-Disubstituted Azetidines | organic-chemistry.org |
Diversification via Nucleophilic Displacement and Acylation
The reactivity of the azetidine ring allows for diversification through nucleophilic attack. The ring strain facilitates cleavage of the acyl-nitrogen bond when the nitrogen is part of an amide (azetidinone or β-lactam). nih.gov However, for saturated azetidines, functionalization often occurs at a substituent or via activation of the ring itself.
Nucleophilic Displacement reactions can be used to introduce functionality. For example, 3-iodoazetidine (B8093280) undergoes Hiyama cross-coupling reactions with arylsilanes to provide 3-arylazetidines. A key strategy for synthesizing functionalized azetidines involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen atom, a fundamental cyclization method. nih.gov
Acylation is a common transformation for the azetidine nitrogen. The reaction of azetidines with acyl chlorides or anhydrides in the presence of a base readily forms N-acyl azetidines. This functionalization is not only a means of diversification but can also serve as a protecting group strategy or to activate the ring for subsequent reactions. For instance, N-acylation can influence the ring's stability and reactivity towards ring-opening.
Formation of Spirocyclic and Fused Azetidine Systems
The construction of spirocyclic and fused azetidine systems introduces three-dimensional complexity, which is highly desirable in medicinal chemistry.
Spirocyclic azetidines can be synthesized through several strategies:
Intramolecular Cyclization: Enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved via intramolecular C–C bond formation, using a chiral phase-transfer catalyst. uzh.ch
From Cyclic Precursors: Multifunctional spirocycles have been prepared from cyclic carboxylic acids in a two-step sequence involving the synthesis of an azetidinone (β-lactam) followed by its reduction to the corresponding azetidine. bris.ac.uk
Kulinkovich-type Coupling: A Ti(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents provides a route to spirocyclic NH-azetidines. rsc.org
Fused azetidine systems are often accessed via cycloaddition reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming azetidine rings, often leading to fused bicyclic structures when the imine and alkene are tethered. rsc.org Visible light-mediated protocols have been developed to overcome some of the challenges associated with this reaction, enabling the synthesis of highly functionalized fused azetidines. rsc.org
| System Type | Synthetic Method | Key Reagents/Conditions | Product Example | Ref. |
| Spirocyclic | Intramolecular C-C Cyclization | Chiral Phase-Transfer Catalyst, Base | Spiro-azetidine oxindoles | uzh.ch |
| Spirocyclic | Azetidinone Reduction | Cyclic carboxylic acid, Reduction (e.g., LiAlH₄) | Spirocyclic amino acids | bris.ac.uk |
| Fused | Aza Paternò–Büchi Reaction | Visible light, Photocatalyst | Bicyclic azetidines | rsc.org |
| Fused | [2+2] Cycloaddition | Ketenes, Imines | Fused β-lactams | nih.gov |
Investigation of Chemical Precursors and Reaction Mechanisms relevant to (Azetidin-2-yl)methylpropylamine Synthesis
A logical starting point for the synthesis is azetidine-2-carboxylic acid , a naturally occurring non-proteinogenic amino acid. wikipedia.org Alternatively, its reduced form, (azetidin-2-yl)methanol , could also serve as a key precursor. cymitquimica.com
A potential synthetic pathway commencing from azetidine-2-carboxylic acid would likely involve the following sequence:
N-Protection: The secondary amine of the azetidine ring would first be protected, for instance, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group to prevent side reactions.
Carboxylic Acid Reduction: The carboxylic acid moiety would be reduced to a primary alcohol. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This step yields N-protected (azetidin-2-yl)methanol.
Oxidation to Aldehyde: The primary alcohol is then oxidized to the corresponding aldehyde, N-protected azetidine-2-carboxaldehyde. Mild oxidation conditions, such as those employing Dess-Martin periodinane (DMP) or a Swern oxidation, would be suitable to avoid over-oxidation to the carboxylic acid.
Reductive Amination: The final and key step is the reductive amination of the aldehyde with N-methylpropylamine. wikipedia.orglibretexts.org This reaction proceeds in two stages:
Imine Formation: The N-methylpropylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form an intermediate iminium ion. This step is typically favored under weakly acidic conditions. wikipedia.org
Reduction: The iminium ion is then reduced in situ to the target tertiary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this transformation as they are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com
N-Deprotection: The final step would be the removal of the N-protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, (Azetidin-2-yl)methylpropylamine.
Reaction Mechanism: Reductive Amination
The mechanism for the crucial reductive amination step is as follows:
Step 1: Nucleophilic Attack: The nitrogen atom of N-methylpropylamine attacks the electrophilic carbonyl carbon of N-protected azetidine-2-carboxaldehyde.
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic hemiaminal intermediate.
Step 3: Dehydration: The hydroxyl group of the hemiaminal is protonated (often by the weakly acidic reaction medium), turning it into a good leaving group (water). The lone pair on the nitrogen then expels the water molecule.
Step 4: Iminium Ion Formation: This elimination of water results in the formation of a resonance-stabilized iminium ion.
Step 5: Hydride Reduction: A hydride reagent (e.g., from NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond and forming the C-N single bond of the final tertiary amine.
This proposed pathway leverages common and high-yielding reactions in organic synthesis, representing a chemically sound and logical approach to the synthesis of (Azetidin-2-yl)methylpropylamine.
Advanced Structural Elucidation and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (Azetidin-2-yl)methylpropylamine in solution. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments, a complete picture of the molecule's connectivity, stereochemistry, and conformational preferences can be assembled.
The azetidine (B1206935) ring is not planar and exists in a puckered conformation. adelaide.edu.au The degree of this puckering and the orientation of the substituent at the C2 position (the methyl(propyl)aminomethyl group) can be inferred from the coupling constants (J-values) between the protons on the ring. Temperature-dependent NMR studies can also provide insight into the energy barriers associated with ring inversion and the rotation around the C-N bonds. rsc.org
Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the protons of the propyl group, the N-methyl group, the methylene (B1212753) bridge, and the azetidine ring. The protons on the four-membered ring, particularly the one at the C2 position, are of significant diagnostic value. Two-dimensional NMR experiments are critical for unambiguously assigning these signals. For instance, a Correlation Spectroscopy (COSY) experiment would map out the proton-proton coupling networks, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom.
While specific experimental data for (Azetidin-2-yl)methylpropylamine is not publicly available, a representative dataset can be predicted based on known chemical shifts for similar azetidine derivatives. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Azetidin-2-yl)methylpropylamine (Predicted data based on analogous structures)
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Azetidine-C2 | CH | ~3.5 - 3.8 | ~60 - 65 |
| Azetidine-C3 | CH₂ | ~2.0 - 2.4 | ~20 - 25 |
| Azetidine-C4 | CH₂ | ~3.3 - 3.6 | ~50 - 55 |
| Azetidine-NH | NH | Broad, ~1.5 - 2.5 | - |
| -CH₂-N | CH₂ | ~2.6 - 2.9 | ~58 - 62 |
| N-CH₃ | CH₃ | ~2.2 - 2.4 | ~40 - 45 |
| Propyl-N-CH₂ | CH₂ | ~2.3 - 2.5 | ~55 - 60 |
| Propyl-CH₂ | CH₂ | ~1.4 - 1.6 | ~18 - 22 |
| Propyl-CH₃ | CH₃ | ~0.8 - 1.0 | ~10 - 14 |
Mass Spectrometry (MS) Techniques for Compound Characterization and Identification of Research Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For (Azetidin-2-yl)methylpropylamine (C₈H₁₈N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The compound contains an even number of nitrogen atoms, so according to the nitrogen rule, it is expected to have an even nominal molecular weight (142 g/mol ) and its molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at an even mass-to-charge ratio (m/z). whitman.edujove.com
The fragmentation of amines in MS is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. jove.com For (Azetidin-2-yl)methylpropylamine, several α-cleavage pathways are possible, providing structurally informative fragment ions.
Key fragmentation pathways would include:
Loss of an ethyl radical (•C₂H₅): Cleavage of the β-bond in the propyl group is a common pathway for amines, which would result in a prominent peak. whitman.edu
Loss of a propyl radical (•C₃H₇): α-cleavage resulting in the loss of the largest alkyl group attached to the tertiary nitrogen is often the preferred pathway, leading to a stable iminium ion that may constitute the base peak. whitman.edu
Ring Opening/Cleavage: Cyclic amines can undergo fragmentation involving the cleavage of the ring structure. whitman.eduyoutube.com This can occur via α-cleavage of the bond between C2 and the side chain, followed by subsequent ring opening, or cleavage of the bonds within the azetidine ring itself.
Table 2: Predicted Key Mass Spectrometry Fragments for (Azetidin-2-yl)methylpropylamine (Predicted data based on established fragmentation rules for amines)
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 99 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |
| 85 | [C₅H₁₁N]⁺ | Cleavage of C-C bond between azetidine and methylene bridge |
| 72 | [C₄H₁₀N]⁺ | α-cleavage, loss of azetidin-2-ylmethyl radical |
| 57 | [C₄H₉]⁺ or [C₃H₅N]⁺• | Propyl cation or azetidine ring fragment |
X-ray Crystallography for Solid-State Structural Determination of Azetidine Compounds
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique, when applicable, provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, the compound of interest, or a suitable salt thereof, must be grown as a high-quality single crystal.
For an azetidine-containing compound like (Azetidin-2-yl)methylpropylamine, a crystal structure would definitively characterize the solid-state conformation. researchgate.net This includes the precise puckering of the four-membered azetidine ring, which is a key structural feature. adelaide.edu.au The analysis would also reveal the spatial orientation of the N-methyl and N-propyl groups relative to the azetidine ring and each other. Furthermore, intermolecular interactions, such as hydrogen bonding involving the secondary amine of the azetidine ring, would be elucidated, providing insight into the crystal packing. mdpi.com
While a crystal structure for the specific title compound is not reported in the literature, data from other structurally characterized azetidine derivatives provide expected values for key geometric parameters. nih.govnih.gov
Table 3: Typical Structural Parameters for Substituted Azetidine Rings from X-ray Crystallography (Data sourced from crystallographic studies of analogous azetidine compounds)
| Structural Parameter | Typical Value Range | Significance |
|---|---|---|
| C-N Bond Length (in ring) | 1.46 - 1.49 Å | Reflects the single bond character within the strained ring. |
| C-C Bond Length (in ring) | 1.52 - 1.56 Å | Typical for sp³-sp³ carbon single bonds, slightly elongated due to ring strain. |
| C-N-C Bond Angle (in ring) | ~88° - 92° | Significantly compressed from the ideal 109.5°, indicative of high ring strain. |
| C-C-C Bond Angle (in ring) | ~86° - 90° | Also highly compressed due to the four-membered ring structure. |
| Ring Puckering Angle (θ) | ~10° - 30° | Measures the deviation from planarity, confirming the non-planar conformation of the ring. adelaide.edu.au |
Computational Chemistry and Theoretical Modeling of Azetidine Derivatives
Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum chemical methods are fundamental to understanding the intrinsic properties of azetidine (B1206935) derivatives at an electronic level. researchgate.net Techniques like Density Functional Theory (DFT) are employed to calculate molecular geometries, vibrational frequencies, and electronic properties, which are crucial for predicting a molecule's stability and reactivity. researchgate.net
DFT calculations, for instance, can optimize the molecular geometry to find the lowest energy conformation, which is considered the most stable state of the molecule. researchgate.net From this optimized structure, various parameters can be determined. The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Table 1: Example of Theoretical vs. Experimental Parameters for a Substituted Azetidine Derivative
| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| Bond Length C-N (Å) | 1.46 | 1.47 |
| Bond Length C-C (Å) | 1.54 | 1.55 |
| Bond Angle C-N-C (°) | 88.5 | 89.0 |
| HOMO Energy (eV) | -6.25 | N/A |
| LUMO Energy (eV) | -0.15 | N/A |
| Energy Gap (eV) | 6.10 | N/A |
Note: The data in the table is illustrative, based on typical findings for azetidine derivatives, and does not represent (Azetidin-2-yl)methylpropylamine specifically.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. vistas.ac.in This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. vistas.ac.in For azetidine derivatives, docking simulations can predict their binding affinity and interaction patterns with specific biological targets.
The process involves placing the ligand (the azetidine derivative) into the binding site of the receptor and calculating a score that estimates the strength of the interaction, often expressed as binding energy. A lower binding energy typically indicates a more stable and favorable interaction. Studies on azetidin-2-one (B1220530) derivatives have used this approach to evaluate their potential as inhibitors for targets like the epidermal growth factor receptor (EGFR), which is implicated in cancer. researchgate.netdergipark.org.tr In such studies, researchers compare the docking scores of novel azetidine compounds to those of known reference ligands to assess their potential efficacy. researchgate.netscribd.com The simulations also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. vistas.ac.in
Table 2: Example of Molecular Docking Results for Azetidine Derivatives against EGFR
| Compound | Docking Score (PLP Fitness) | Target Protein | Key Interacting Residues |
|---|---|---|---|
| Azetidine Derivative A-2 | 77.79 | EGFR | THR766 |
| Azetidine Derivative A-8 | 76.68 | EGFR | N/A |
| Azetidine Derivative A-14 | 71.46 | EGFR | N/A |
| Reference Ligand (Erlotinib) | 71.94 | EGFR | N/A |
Note: Data is based on a study of novel azetidin-2-one derivatives. researchgate.netdergipark.org.trscribd.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Pathway Analysis
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system. nih.govpeerj.com
For azetidine derivatives, MD simulations are used to validate the stability of the binding pose predicted by docking. researchgate.net By simulating the ligand-receptor complex in a realistic environment (e.g., solvated in water) over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the complex over time suggests that the binding pose is stable. researchgate.net RMSF analysis indicates the flexibility of different parts of the protein and the ligand, highlighting which residues are most involved in the interaction. researchgate.net These simulations are critical for confirming the viability of a potential drug candidate by assessing the dynamic stability of its interaction with the target. mdpi.com
Table 3: Key Metrics from an MD Simulation of an Azetidine Derivative-EGFR Complex
Note: Data is based on a representative study of an azetidin-2-one derivative. researchgate.netscribd.com
Predictive Modeling in Azetidine Synthesis and Reaction Optimization
Computational modeling is increasingly being used not only to predict the properties of molecules but also to guide their chemical synthesis. mit.edu The synthesis of strained ring systems like azetidines can be challenging, and predictive models help chemists to pre-screen potential substrates and reaction conditions to identify those most likely to succeed. mit.edubioquicknews.com
Recent research has demonstrated the use of computational models to predict the feasibility and yield of reactions that form azetidines. mit.edu For example, in photocatalyzed reactions, models can calculate the frontier orbital energies of reactants to predict whether they will effectively combine to form the desired azetidine ring. mit.edu By matching the energy levels of the excited states of the reacting molecules, these models can determine the energy required to reach the reaction's transition state. This allows for the rapid screening of many potential reactant pairs, saving significant time and resources compared to a trial-and-error experimental approach. mit.edu Such models can expand the known scope of substrates for azetidine synthesis, revealing new pathways to these valuable compounds. mit.edu
In Silico Approaches for Predicting Pharmacokinetic Properties relevant to Pre-clinical Research
Before a compound can be considered for clinical trials, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction provides an early assessment of a compound's drug-likeness and potential for oral bioavailability. researchgate.netresearchgate.net
For azetidine derivatives, various computational tools and models are used to predict these properties. A common starting point is the evaluation of Lipinski's "rule of five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally active. nih.gov Studies on novel azetidine derivatives have shown that they often satisfy these criteria, indicating good potential for oral administration. researchgate.netscribd.com Other parameters, such as the Topological Polar Surface Area (TPSA), are calculated to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov These predictive models are vital for minimizing late-stage failures in drug development by flagging compounds with poor pharmacokinetic profiles early in the process. researchgate.net
Table 4: Predicted ADME Properties for a Series of Azetidin-2-one Derivatives
| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |
|---|---|---|---|---|---|
| Derivative 1 | 450.5 | 3.8 | 1 | 5 | 0 |
| Derivative 2 | 482.6 | 4.2 | 1 | 6 | 0 |
| Derivative 3 | 464.9 | 4.5 | 1 | 5 | 0 |
| Derivative 4 | 499.0 | 4.9 | 1 | 6 | 0 |
Note: Data is representative of typical ADME predictions for novel azetidine derivatives. researchgate.netnih.gov
Pharmacological Research and Mechanistic Investigations Pre Clinical Focus
Ligand Design and Structure-Activity Relationship (SAR) Studies
The design of ligands based on the azetidine (B1206935) scaffold is a strategic process aimed at optimizing interactions with biological targets while maintaining favorable physicochemical properties. The small, polar nature of the azetidine ring can significantly influence the properties of drug molecules. nih.gov
Azetidines are increasingly utilized in drug discovery programs as they can impart favorable lipophilicity and molecular weight properties to a molecule. digitellinc.com A key principle in their design is the use of the rigid azetidine core to correctly orient substituents for optimal interaction with a target protein's binding pocket. This structural rigidity, a consequence of the ring-strain energy, can lead to higher binding affinity and selectivity compared to more flexible aliphatic chains. researchgate.net
Synthetic accessibility has historically been a challenge, limiting the exploration of densely functionalized azetidines. researchgate.net However, modern synthetic methods are providing access to a wider variety of substituted azetidines, enabling their incorporation into complex molecular frameworks, including fused, bridged, and spirocyclic systems. nih.gov The goal is to leverage the azetidine scaffold to increase the three-dimensionality of drug candidates, a feature often associated with improved solubility and a higher success rate in clinical trials. tcichemicals.com
The biological activity of azetidine-based compounds is highly sensitive to the nature, position, and stereochemistry of their substituents. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency and selectivity.
For instance, in the development of azetidine-based inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), modifications to substituents on the azetidine scaffold produced significant variations in inhibitory potency. acs.org While replacing a cyclohexyl group to decrease lipophilicity was tolerated, the cyclohexyl moiety remained optimal for potency. acs.org This suggests that the potency endowed by the azetidine scaffold allows for a degree of flexibility in modifying physicochemical properties without a complete loss of activity. acs.org
Stereochemistry plays a pivotal role in determining biological outcomes. The spatial arrangement of atoms can dictate how a ligand fits into a binding site. In studies of aryl-substituted tropanes, which share structural features with some classes of azetidine ligands, the relative orientation of an N-methyl group was found to directly modulate activity. nih.gov This modulation occurs by either influencing the ligand's interaction within the binding pocket or by forcing a more favorable orientation of other critical substituents. nih.gov Similarly, in the synthesis of certain 3-substituted azetidin-2-ones, the reactions exclusively yielded the trans isomer, highlighting how synthetic routes can lock in a specific, biologically relevant stereochemistry. nih.gov
Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, improve metabolic stability, or reduce toxicity. nih.gov The azetidine ring itself is often used as a bioisostere for larger, more flexible, or more lipophilic groups like morpholine (B109124) or piperazine. tcichemicals.com
In Vitro Pharmacological Profiling and Mechanistic Assays
In vitro assays are fundamental to characterizing the pharmacological profile of new chemical entities. For azetidine-based compounds, these tests determine binding affinities, functional activities at various receptors, and effects on enzyme function, providing a detailed picture of their mechanism of action at the molecular level.
Azetidine derivatives have been designed and evaluated as ligands for a diverse range of receptors. Their rigid structure is well-suited for achieving high-affinity interactions with the well-defined binding pockets of G-protein coupled receptors (GPCRs) and ion channels.
One study focused on developing 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as agonists for the histamine (B1213489) H3 receptor, a GPCR. acs.org The lead compound from this series, VUF16839, demonstrated high on-target activity with a pKᵢ of 8.5 and a pEC₅₀ of 9.5 in a reporter gene assay. acs.org Molecular docking studies suggested that the azetidine side chain plays a critical role in activating the receptor by forming interactions with key amino acid residues, mimicking the binding of the endogenous ligand, histamine. acs.org
In another example, ligands based on an azetidin-2-ylmethoxy pyridine (B92270) structure were profiled for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. nih.gov The parent compound, AMOP-H-OH, was found to be a potent inactivator of α3β4*-nAChR responses, with an IC₅₀ of 600 nM. nih.gov Various analogues also showed the ability to fully inhibit the function of these receptors, demonstrating how the azetidine-containing scaffold can be tailored to modulate ion channel activity. nih.gov
Table 1: In Vitro Receptor Activity of Representative Azetidine-Based Compounds
| Compound | Target Receptor | Assay Type | Result Type | Value | Reference |
|---|---|---|---|---|---|
| VUF16839 | Histamine H₃ Receptor | Radioligand Binding | pKᵢ | 8.5 | acs.org |
| VUF16839 | Histamine H₃ Receptor | Functional (cAMP) | pEC₅₀ | 9.5 | acs.org |
| AMOP-H-OH | α3β4*-nAChR | Functional (Inactivation) | IC₅₀ | 600 nM | nih.gov |
The azetidine scaffold has also been incorporated into potent and selective enzyme inhibitors. The defined geometry of the ring system can facilitate precise interactions with enzyme active sites.
A significant body of research has focused on developing azetidine amides as small-molecule inhibitors of STAT3, a key protein involved in cancer cell signaling. acs.org A series of azetidine analogues were tested for their ability to inhibit STAT3 DNA-binding activity in a cell-free electrophoretic mobility shift assay (EMSA). acs.org These assays revealed compounds with potent inhibitory activity, with IC₅₀ values in the low micromolar to nanomolar range. The data demonstrated that strategic modifications to the azetidine scaffold, including bioisosteric replacements of acid moieties, could yield compounds with potent cellular activity against breast cancer cell lines. acs.org
Table 2: STAT3 Inhibition by Azetidine Analogues
| Compound Series | Assay Type | Result Type | Potency Range | Reference |
|---|---|---|---|---|
| Salicylic Acid Analogues | EMSA (Cell-free) | IC₅₀ | 2.6 - 15.4 µM | acs.org |
| Benzoic Acid Analogues | EMSA (Cell-free) | IC₅₀ | 1.9 - 18.2 µM | acs.org |
| Benzo-fused N-heterocycles | EMSA (Cell-free) | IC₅₀ | 2.5 - 13.9 µM | acs.org |
Cell-Based Assays for Investigating Cellular Pathways and Target Engagement
No studies were identified that utilized cell-based assays to investigate the cellular pathways affected by (Azetidin-2-yl)methylpropylamine or to confirm its engagement with specific cellular targets.
In Vivo Pre-clinical Pharmacological Evaluation (Animal Models)
No records of in vivo preclinical studies in animal models for (Azetidin-2-yl)methylpropylamine were found.
Target Engagement Studies in Relevant Animal Models
There is no available data from target engagement studies in animal models to confirm the interaction of (Azetidin-2-yl)methylpropylamine with its intended biological target in a living organism.
Pharmacokinetic Investigations in Animal Models (e.g., absorption, distribution, metabolism, excretion, half-life)
No pharmacokinetic data regarding the absorption, distribution, metabolism, excretion (ADME), or half-life of (Azetidin-2-yl)methylpropylamine in any animal models has been published.
Identification of Metabolites in Animal Biological Matrices
There are no studies available that identify the metabolites of (Azetidin-2-yl)methylpropylamine in animal biological matrices such as plasma, urine, or feces.
Due to the lack of available information, no data tables can be generated.
Chemical Biology Applications of Azetidine Derivatives
Development and Application of Azetidine-Based Chemical Probes
The development of chemical probes is essential for dissecting complex biological processes. nih.gov Azetidine-containing molecules are increasingly being utilized as core scaffolds for the generation of these probes due to their structural rigidity and synthetic tractability. nih.gov The synthesis of functionalized azetidine (B1206935) derivatives allows for the introduction of various reporter tags (e.g., fluorophores, biotin) and reactive groups, which are crucial for their function as chemical probes. nih.govresearchgate.net
One notable application of azetidine-based probes is in fluorescence imaging. The incorporation of an azetidine moiety into fluorophore structures has been shown to enhance their photophysical properties, such as quantum yield and photostability. nih.govresearchgate.netacs.org For instance, replacing a N,N-dimethylamino group with an azetidine group in Malachite Green (MG) suppresses the twisted intramolecular charge transfer (TICT) effect, leading to a brighter fluorescent probe. nih.govresearchgate.net This strategy could be hypothetically applied to (Azetidin-2-yl)methylpropylamine by functionalizing the propylamino side chain with a suitable fluorophore, potentially yielding a novel probe for live-cell imaging.
The synthesis of libraries of diverse, stereochemically defined azetidines is a powerful approach for developing new chemical probes. Methods such as the strain-release functionalization of 1-azabicyclobutanes provide a modular and programmable route to complex azetidines. Starting with a simple scaffold like (Azetidin-2-yl)methylpropylamine, various functional groups could be systematically introduced to create a library of probes for screening against different biological targets.
Table 1: Examples of Azetidine-Based Scaffolds for Chemical Probe Development
| Scaffold Type | Synthetic Strategy | Potential Application | Reference |
| Densely functionalized azetidines | Multi-step synthesis from N-allyl amino diols | CNS-focused lead-like libraries | nih.gov |
| Stereopure azetidines | Strain-release functionalization of 1-azabicyclobutanes | Stereoprobes for activity-based protein profiling | |
| Azetidine-containing heterospirocycles | Incorporation into fluorophore scaffolds | Enhanced performance fluorescent probes | researchgate.netacs.org |
| Azetidinyl Malachite Green | Replacement of N,N-dimethylamino group with azetidine | Superior fluorogen-activating protein probes | nih.govresearchgate.net |
Activity-Based Protein Profiling (ABPP) using Azetidine-Containing Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. frontiersin.orgnih.govmdpi.comresearchgate.net The design of these activity-based probes (ABPs) is crucial and typically consists of a recognition element, a reactive group (or "warhead"), and a reporter tag. researchgate.net The azetidine scaffold can serve as a versatile recognition element in the design of novel ABPs.
The development of azetidine-based ABPs would involve the strategic placement of an electrophilic warhead onto the (Azetidin-2-yl)methylpropylamine core. This warhead is designed to react with a nucleophilic residue in the active site of a target enzyme. nih.gov For example, an acrylamide (B121943) group could be appended to target cysteine residues, a common strategy in covalent inhibitor design.
A key advantage of ABPP is the ability to use a two-step labeling procedure, often employing bioorthogonal chemistry. frontiersin.orgnih.govmdpi.com An azetidine-based probe containing a small, bioorthogonal handle, such as an alkyne or an azide, can be introduced into a biological system. frontiersin.orgnih.gov After the probe has covalently labeled its protein targets, a reporter tag (e.g., a fluorophore or biotin) bearing the complementary functional group is added, leading to a "click" reaction that attaches the tag to the probe-protein conjugate. frontiersin.orgnih.gov This approach enhances the cell permeability of the probes by avoiding the use of bulky reporter groups in the initial labeling step. frontiersin.org The (Azetidin-2-yl)methylpropylamine scaffold could be readily modified to include such a bioorthogonal handle.
Table 2: Components of a Hypothetical Azetidine-Based Activity-Based Probe
| Component | Function | Example Moiety |
| Recognition Scaffold | Provides binding affinity and selectivity for the target protein. | (Azetidin-2-yl)methylpropylamine |
| Reactive Group (Warhead) | Forms a covalent bond with an active site residue of the target enzyme. | Acrylamide, Fluorophosphonate |
| Bioorthogonal Handle | Enables two-step labeling via click chemistry. | Terminal Alkyne, Azide |
| Reporter Tag | Allows for detection and identification of labeled proteins. | Fluorophore (e.g., Rhodamine), Biotin |
Strategies for Identifying Novel Biological Targets via Azetidine Ligands
Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology. nih.gov Azetidine-containing ligands can be employed in various strategies to achieve this, including the development of covalent inhibitors and the use of photoaffinity labeling. nih.govenamine.netmdpi.com
Covalent inhibitors, which form a permanent bond with their target protein, can be powerful tools for target identification. researchgate.netnih.govyoutube.com By designing azetidine-based molecules with carefully tuned electrophilic groups, it is possible to create selective covalent probes. researchgate.net For example, a library of azetidine derivatives based on the (Azetidin-2-yl)methylpropylamine structure, each with a different reactive warhead, could be screened to identify compounds that selectively label a protein of interest.
Photoaffinity labeling (PAL) is another powerful technique for target identification. enamine.netmdpi.comdntb.gov.uanih.gov In this approach, a ligand is equipped with a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide). enamine.netmdpi.com Upon binding to its target, the probe is irradiated with UV light, which generates a highly reactive species that forms a covalent bond with the protein in close proximity. enamine.netmdpi.com The (Azetidin-2-yl)methylpropylamine scaffold could be derivatized with a photoreactive moiety and a reporter tag to generate a photoaffinity probe for identifying its binding partners in a cellular context.
The combination of these strategies with modern proteomic techniques allows for the proteome-wide identification of small molecule targets. nih.gov The unique structural features of the azetidine ring can be exploited to develop highly selective and potent ligands for novel biological targets. acs.orgnih.govresearchgate.net
Table 3: Comparison of Target Identification Strategies Using Azetidine Ligands
| Strategy | Principle | Advantages | Key Components on Azetidine Scaffold |
| Covalent Inhibition | Irreversible binding to the target protein through a covalent bond. | Increased potency, prolonged duration of action, useful for target validation. | Electrophilic "warhead" (e.g., acrylamide). |
| Photoaffinity Labeling (PAL) | UV-induced covalent cross-linking of the ligand to its binding partner. | Captures both high and low-affinity interactions, provides spatial information about the binding site. | Photoreactive group (e.g., diazirine, benzophenone), reporter tag. |
Future Directions and Emerging Research Frontiers
Advancements in Stereocontrolled Synthesis of Complex Azetidine (B1206935) Scaffolds
The synthesis of densely functionalized and stereochemically complex azetidines has historically been a significant challenge for chemists. researchgate.netmedwinpublishers.com However, recent years have seen remarkable progress in developing sophisticated and stereocontrolled synthetic methodologies. These advancements are crucial for creating novel molecular architectures for therapeutic evaluation.
Key modern synthetic strategies include:
Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, has emerged as a powerful tool. rsc.orgresearchgate.net Recent developments using visible light and photocatalysts have expanded the scope of this reaction, allowing for the construction of complex azetidine cores under mild conditions. rsc.orgmit.edu
Intramolecular C–H Amination: Palladium-catalyzed intramolecular amination of C(sp3)–H bonds provides a direct route to functionalized azetidines. This method is noted for its excellent functional group tolerance. rsc.org
Ring Expansions and Contractions: The transformation of other heterocyclic systems, such as the ring expansion of aziridines or the ring contraction of five-membered heterocycles, offers alternative pathways to the azetidine core. medwinpublishers.commagtech.com.cn
Organocatalysis: The use of small organic molecules as catalysts has enabled the enantioselective synthesis of 2-substituted azetidines from simple aldehydes, providing access to chiral building blocks that were previously scarce. nih.gov
Copper-Catalyzed Difunctionalization: A highly enantioselective method for the difunctionalization of azetines (the unsaturated precursor to azetidines) has been developed. acs.orgbohrium.com This copper-catalyzed boryl allylation installs two versatile functional groups while creating two new stereocenters with high precision. acs.orgbohrium.com
These advanced methods are paving the way for the synthesis of previously inaccessible, complex azetidine structures, including polyhydroxylated bicyclic azetidines that can act as iminosugar mimics. rsc.org
| Synthetic Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Aza Paternò–Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. | Can be mediated by visible light; allows access to complex scaffolds. | rsc.orgresearchgate.net |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via activation of a C(sp3)–H bond to form a C-N bond. | High functional group tolerance; direct functionalization. | rsc.org |
| Organocatalysis | Enantioselective α-chlorination of aldehydes followed by cyclization to form C2-functionalized azetidines. | Provides access to scarce 2-alkyl substituted chiral azetidines. | nih.gov |
| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines to install boryl and allyl groups with high stereocontrol. | Creates two stereocenters; products are versatile synthetic intermediates. | acs.orgbohrium.com |
Integration of Artificial Intelligence and Machine Learning for Accelerated Azetidine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the entire drug discovery pipeline, from target identification to synthesis planning. ijpsjournal.comresearchgate.netijsrst.com For complex scaffolds like azetidines, these computational tools offer a path to accelerate discovery and overcome synthetic challenges. nih.gov
AI's impact on azetidine discovery includes:
Predictive Synthesis Planning: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to target azetidine molecules. nih.govdigitellinc.com Computational models can now predict which starting materials are likely to react successfully in complex reactions like the aza Paternò–Büchi reaction, saving significant time and resources compared to traditional trial-and-error experimentation. mit.edu
De Novo Drug Design: Deep learning algorithms can generate novel molecular structures with desired therapeutic profiles. mdpi.com This allows for the design of new azetidine-containing compounds optimized for specific biological targets, potentially with improved efficacy and pharmacokinetic properties. nih.gov
Property Prediction: Machine learning models can accurately predict key physicochemical properties, such as solubility and toxicity, as well as biological activities for new azetidine derivatives. mdpi.comnih.gov This enables researchers to prioritize the synthesis of the most promising candidates, streamlining the design-make-test-analyze cycle. nih.gov
By combining computational predictions with experimental validation, researchers can explore a much wider range of the chemical space for azetidines than was previously possible, leading to the rapid identification of novel and effective compounds. mit.edumdpi.com
Novel Therapeutic Research Avenues Explored with Azetidine-Containing Compounds (General Discussion, excluding clinical human trial data)
The unique structural and chemical properties of the azetidine ring have made it a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Compounds containing this moiety are being investigated for a diverse array of pharmacological activities, opening up new avenues for therapeutic research. nih.govmedwinpublishers.com
Emerging research areas include:
Oncology: Azetidine-based compounds have shown significant promise as anticancer agents. nih.gov For instance, novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of the STAT3 protein, a key target in many cancers. nih.govacs.org These compounds have been shown to inhibit the growth of breast tumor cells and induce apoptosis in preclinical models. nih.govacs.org Other azetidine-containing analogues have demonstrated potent antiproliferative activities against lung and colon cancer cell lines. mdpi.com
Infectious Diseases: The azetidine scaffold is a component of many antibacterial agents. lifechemicals.com Research has focused on combining the azetidine ring with other pharmacophores, such as quinolones, to create compounds with superior activity against drug-resistant bacteria like MRSA. lifechemicals.com
Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring is useful for designing ligands that target CNS receptors with high specificity. Azetidines are considered promising components for developing treatments for neurological conditions such as Parkinson's disease and attention deficit disorder. sciencedaily.com For example, stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized and evaluated as ligands for NMDA receptors, which are involved in learning, memory, and various neurological disorders. nih.gov
The versatility of the azetidine scaffold ensures its continued exploration in the search for new treatments for a wide range of human diseases. ontosight.ai
| Therapeutic Area | Mechanism/Target (Example) | Potential Application | Reference |
|---|---|---|---|
| Oncology | Inhibition of STAT3 protein activation | Treatment of cancers with aberrantly active STAT3, such as triple-negative breast cancer. | nih.govnih.govacs.org |
| Infectious Diseases | Combination with quinolone nucleus to enhance antibacterial action. | Development of new antibiotics to combat resistant strains like MRSA. | lifechemicals.com |
| CNS Disorders | Modulation of NMDA receptors. | Potential treatments for neurological diseases involving glutamate (B1630785) signaling. | sciencedaily.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
